4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide
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Overview
Description
4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyridine ring, and a methoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzene derivative and introduce the sulfonamide group through sulfonation and subsequent amination reactions. The methoxy group can be introduced via methylation, and the pyridine ring can be attached through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide.
Reduction: Formation of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The methoxy group can modulate the compound’s lipophilicity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzene-1-sulfonamide
- 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-2-yl)benzene-1-sulfonamide
- 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(quinolin-4-yl)benzene-1-sulfonamide
Uniqueness
4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-pyridin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-22(29(25,26)16-6-4-3-5-7-16)18-14-17(8-9-19(18)27-2)28(23,24)21-15-10-12-20-13-11-15/h3-14H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRGFZUHZPQMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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